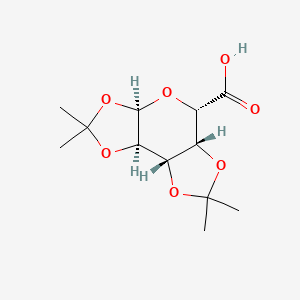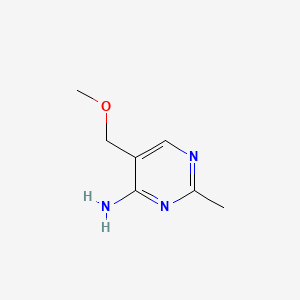
2,2',3,4,4',5,5'-Heptabromobiphenyl
Übersicht
Beschreibung
2,2’,3,4,4’,5,5’-Heptabromobiphenyl is a polybrominated biphenyl (PBB), which is a group of 209 synthetic organic compounds with 1-10 bromine atoms attached to biphenyl .
Synthesis Analysis
2,2’,3,4,4’,5,5’-Heptabromobiphenyl can be synthesized by the bromination of biphenyl in the presence of a catalyst.Molecular Structure Analysis
The molecular formula of 2,2’,3,4,4’,5,5’-Heptabromobiphenyl is C12H3Br7. It has an average mass of 706.480 Da and a monoisotopic mass of 699.451782 Da .Chemical Reactions Analysis
As a polybrominated biphenyl, 2,2’,3,4,4’,5,5’-Heptabromobiphenyl can be used as a flame retardant and may be added to the plastics used to make products like computer monitors, televisions, textiles, and plastic foams to make them difficult to burn .Physical And Chemical Properties Analysis
2,2’,3,4,4’,5,5’-Heptabromobiphenyl has a molecular weight of 706.5 g/mol. It is highly stable and resistant to degradation, which contributes to its persistence in the environment .Wissenschaftliche Forschungsanwendungen
Environmental Science: Indicator of Pollution
2,2’,3,4,4’,5,5’-Heptabromobiphenyl is often studied for its role as an environmental pollutant. Due to its persistence and bioaccumulation, it serves as an indicator of chemical pollution in ecosystems. Researchers use it to understand the distribution and long-term effects of halogenated compounds in the environment .
Material Science: Flame Retardancy
This compound is part of a class of chemicals known as polybrominated biphenyls (PBBs), which have historically been used as flame retardants in various materials. Studies focus on its effectiveness, modes of action, and potential replacements that are less harmful to the environment.
Analytical Chemistry: Detection and Quantification
In analytical chemistry, 2,2’,3,4,4’,5,5’-Heptabromobiphenyl is used as a reference standard to develop methods for detecting and quantifying PBBs in materials and biological samples. This is crucial for monitoring and ensuring safety standards .
Toxicology: Assessing Toxic Effects
Toxicological studies investigate the effects of 2,2’,3,4,4’,5,5’-Heptabromobiphenyl on living organisms. It is known to activate xenobiotic metabolizing enzymes, which can lead to various toxic effects. Understanding these mechanisms is vital for assessing risks and establishing exposure limits .
Pharmacology: Drug Metabolism Studies
Although not a pharmaceutical agent, 2,2’,3,4,4’,5,5’-Heptabromobiphenyl can influence drug metabolism pathways. Research in this field examines how it affects the metabolism of other compounds, which is important for drug safety and efficacy .
Medicine: Biomonitoring
Medical research utilizes 2,2’,3,4,4’,5,5’-Heptabromobiphenyl for biomonitoring purposes. By measuring its levels in human tissues, researchers can assess exposure to PBBs and potential health risks, especially in occupational settings .
Wirkmechanismus
Result of Action
The molecular and cellular effects of 2,2’,3,4,4’,5,5’-Heptabromobiphenyl’s action include the induction of oxidative stress, disruption of the endocrine system, and neurotoxicity. It also mediates the biochemical and toxic effects of halogenated aromatic hydrocarbons .
Action Environment
2,2’,3,4,4’,5,5’-Heptabromobiphenyl is highly stable and resistant to degradation, contributing to its persistence in the environment. Environmental factors such as temperature and pH could potentially influence the compound’s action, efficacy, and stability.
Safety and Hazards
Eigenschaften
IUPAC Name |
1,2,3,4-tetrabromo-5-(2,4,5-tribromophenyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H3Br7/c13-6-3-8(15)7(14)1-4(6)5-2-9(16)11(18)12(19)10(5)17/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPGHQOFAFNAVNA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Br)Br)Br)C2=CC(=C(C(=C2Br)Br)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H3Br7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70218014 | |
| Record name | 1,1'-Biphenyl, 2,2',3,4,4',5,5'-heptabromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70218014 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
706.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2',3,4,4',5,5'-Heptabromobiphenyl | |
CAS RN |
67733-52-2 | |
| Record name | 2,2',3,4,4',5,5'-Heptabromobiphenyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067733522 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,1'-Biphenyl, 2,2',3,4,4',5,5'-heptabromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70218014 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2',3,4,4',5,5'-HEPTABROMOBIPHENYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U8YQ2A981K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![Benzo[b]thiophene-3-carboxamidine hydrochloride hydrate](/img/structure/B1597234.png)


![1-[1-(3,5-dichlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]ethan-1-one](/img/structure/B1597238.png)


![2-Chloroimidazo[1,2-a]pyridine](/img/structure/B1597247.png)

